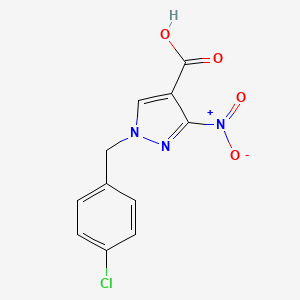
1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chlorobenzyl group and a nitro group
准备方法
The synthesis of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chlorobenzyl alcohol to form 4-chlorobenzyl nitrate. This intermediate is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters. Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acid catalysts like sulfuric acid. Major products formed from these reactions include amino derivatives, substituted benzyl derivatives, and esters.
科学研究应用
1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme interactions and as a building block in the synthesis of biologically active molecules.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial activity.
相似化合物的比较
1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid: Differing only in the position of the carboxylic acid group, this compound may exhibit different reactivity and biological activity.
1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid: The substitution of a methyl group for the chlorine atom can significantly alter the compound’s properties, including its solubility and reactivity.
1-(4-chlorobenzyl)-3-amino-1H-pyrazole-4-carboxylic acid: The reduction of the nitro group to an amino group can change the compound’s biological activity and its interactions with enzymes and receptors.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-8-3-1-7(2-4-8)5-14-6-9(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXYLUCCFHEQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B8037244.png)
![[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B8037248.png)
![5-[(2-methoxyethoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8037254.png)
![1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B8037258.png)
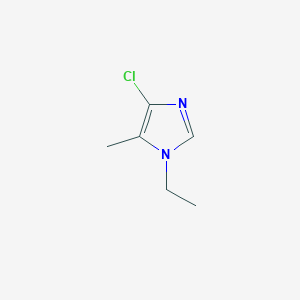
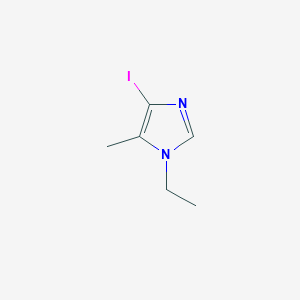
![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8037275.png)
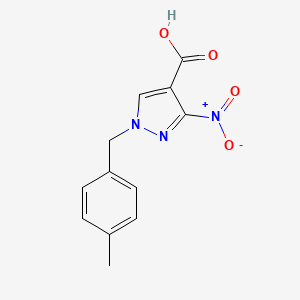
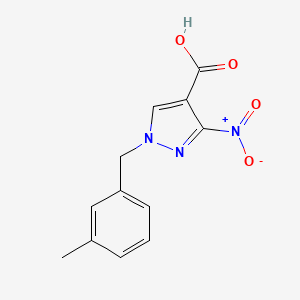
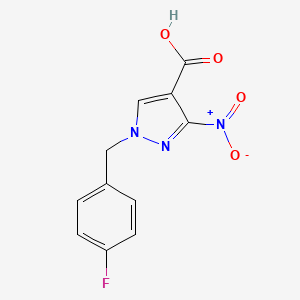
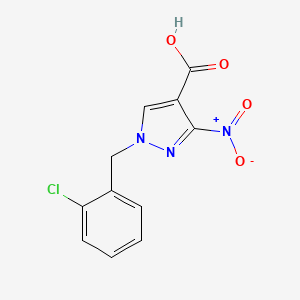
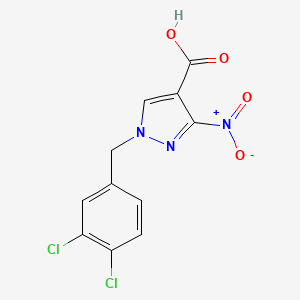
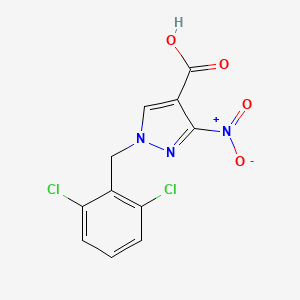
![1-(difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037347.png)
